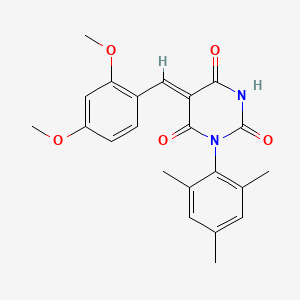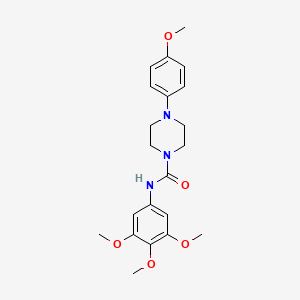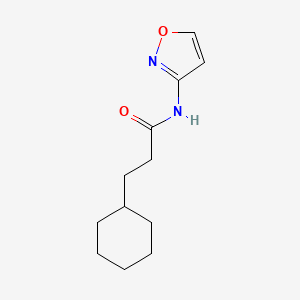
5-(2,4-dimethoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione
Vue d'ensemble
Description
5-(2,4-dimethoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as DMMP, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. DMMP is a pyrimidine derivative that has been shown to exhibit potent antioxidant, anti-inflammatory, and anticancer activities. In
Mécanisme D'action
5-(2,4-dimethoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione exerts its pharmacological effects through multiple mechanisms of action. It has been shown to scavenge free radicals and inhibit lipid peroxidation, which contributes to its antioxidant activity. 5-(2,4-dimethoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione also inhibits the expression of pro-inflammatory cytokines and enzymes, such as TNF-α and COX-2, which contributes to its anti-inflammatory activity. In addition, 5-(2,4-dimethoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione induces apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins.
Biochemical and Physiological Effects
5-(2,4-dimethoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have a wide range of biochemical and physiological effects. It has been reported to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which contributes to its antioxidant activity. 5-(2,4-dimethoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione also inhibits the production of reactive oxygen species and nitric oxide, which are involved in the pathogenesis of various diseases. In addition, 5-(2,4-dimethoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to modulate the expression of various genes involved in inflammation, apoptosis, and cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2,4-dimethoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for use in lab experiments. It is readily available and can be synthesized in large quantities with a high yield. It is also stable under physiological conditions and can be easily administered to cells or animals. However, 5-(2,4-dimethoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione has some limitations. It has poor solubility in water, which can limit its use in some experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret some experimental results.
Orientations Futures
There are several future directions for research on 5-(2,4-dimethoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is the development of novel 5-(2,4-dimethoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential of 5-(2,4-dimethoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione as a therapeutic agent for various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. Further studies are also needed to elucidate the mechanism of action of 5-(2,4-dimethoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione and its effects on various signaling pathways. Finally, the development of new methods for the synthesis of 5-(2,4-dimethoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione and its derivatives can facilitate their use in scientific research.
Applications De Recherche Scientifique
5-(2,4-dimethoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antioxidant activity, which makes it a promising candidate for the treatment of various oxidative stress-related diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. 5-(2,4-dimethoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to possess anti-inflammatory properties, which can be useful in the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In addition, 5-(2,4-dimethoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione has been reported to exhibit anticancer activity by inducing apoptosis and inhibiting tumor growth in various cancer cell lines.
Propriétés
IUPAC Name |
(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-12-8-13(2)19(14(3)9-12)24-21(26)17(20(25)23-22(24)27)10-15-6-7-16(28-4)11-18(15)29-5/h6-11H,1-5H3,(H,23,25,27)/b17-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMNZUYNJTVZBB-YVLHZVERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C(=O)C(=CC3=C(C=C(C=C3)OC)OC)C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)N2C(=O)/C(=C\C3=C(C=C(C=C3)OC)OC)/C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-furylmethyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B4699998.png)

![2-{[4-(3,4-dichlorobenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4700025.png)
![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B4700041.png)

![6-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]nicotinamide](/img/structure/B4700052.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(3-fluorophenyl)pentanamide](/img/structure/B4700060.png)
![N-(5-{2-[(2-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4700068.png)
![N-(3-methoxy-5-nitrophenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B4700080.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 2-chlorobenzoate](/img/structure/B4700089.png)
![N-(4-iodophenyl)-3-{4-[(isopropylamino)sulfonyl]phenyl}propanamide](/img/structure/B4700097.png)


![4-(4-ethylphenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B4700111.png)